Cas no 2138366-63-7 (2-cyclopropaneamido-1,3-thiazole-5-carboxylic acid)

2-Cyclopropaneamido-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a cyclopropane-substituted amide group attached to a thiazole-carboxylic acid scaffold. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis. The cyclopropane moiety enhances steric and electronic properties, while the thiazole ring contributes to its stability and bioactivity. The carboxylic acid group allows for further functionalization, making it a versatile intermediate in medicinal chemistry. Its rigid framework may improve binding affinity in target interactions, particularly in enzyme inhibition or receptor modulation. Suitable for research applications, this compound offers a balance of synthetic flexibility and structural specificity for advanced chemical development.
2-cyclopropaneamido-1,3-thiazole-5-carboxylic acid structure
2138366-63-7 structure
商品名:2-cyclopropaneamido-1,3-thiazole-5-carboxylic acid
CAS番号:2138366-63-7
MF:C8H8N2O3S
メガワット:212.225720405579
CID:6280074
PubChem ID:165835357

2-cyclopropaneamido-1,3-thiazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-cyclopropaneamido-1,3-thiazole-5-carboxylic acid
    • EN300-1122760
    • 2138366-63-7
    • インチ: 1S/C8H8N2O3S/c11-6(4-1-2-4)10-8-9-3-5(14-8)7(12)13/h3-4H,1-2H2,(H,12,13)(H,9,10,11)
    • InChIKey: OBEKKRXSQWQWPI-UHFFFAOYSA-N
    • ほほえんだ: S1C(C(=O)O)=CN=C1NC(C1CC1)=O

計算された属性

  • せいみつぶんしりょう: 212.02556330g/mol
  • どういたいしつりょう: 212.02556330g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 267
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 108Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

2-cyclopropaneamido-1,3-thiazole-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1122760-5.0g
2-cyclopropaneamido-1,3-thiazole-5-carboxylic acid
2138366-63-7
5g
$2110.0 2023-06-09
Enamine
EN300-1122760-0.1g
2-cyclopropaneamido-1,3-thiazole-5-carboxylic acid
2138366-63-7 95%
0.1g
$553.0 2023-10-26
Enamine
EN300-1122760-0.05g
2-cyclopropaneamido-1,3-thiazole-5-carboxylic acid
2138366-63-7 95%
0.05g
$528.0 2023-10-26
Enamine
EN300-1122760-0.25g
2-cyclopropaneamido-1,3-thiazole-5-carboxylic acid
2138366-63-7 95%
0.25g
$579.0 2023-10-26
Enamine
EN300-1122760-1g
2-cyclopropaneamido-1,3-thiazole-5-carboxylic acid
2138366-63-7 95%
1g
$628.0 2023-10-26
Enamine
EN300-1122760-2.5g
2-cyclopropaneamido-1,3-thiazole-5-carboxylic acid
2138366-63-7 95%
2.5g
$1230.0 2023-10-26
Enamine
EN300-1122760-10.0g
2-cyclopropaneamido-1,3-thiazole-5-carboxylic acid
2138366-63-7
10g
$3131.0 2023-06-09
Enamine
EN300-1122760-1.0g
2-cyclopropaneamido-1,3-thiazole-5-carboxylic acid
2138366-63-7
1g
$728.0 2023-06-09
Enamine
EN300-1122760-5g
2-cyclopropaneamido-1,3-thiazole-5-carboxylic acid
2138366-63-7 95%
5g
$1821.0 2023-10-26
Enamine
EN300-1122760-0.5g
2-cyclopropaneamido-1,3-thiazole-5-carboxylic acid
2138366-63-7 95%
0.5g
$603.0 2023-10-26

2-cyclopropaneamido-1,3-thiazole-5-carboxylic acid 関連文献

2-cyclopropaneamido-1,3-thiazole-5-carboxylic acidに関する追加情報

Introduction to 2-cyclopropaneamido-1,3-thiazole-5-carboxylic acid (CAS No. 2138366-63-7)

2-cyclopropaneamido-1,3-thiazole-5-carboxylic acid, identified by the chemical registration number 2138366-63-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic molecule features a unique structural framework comprising a thiazole core substituted with an amide group at the 2-position and a carboxylic acid moiety at the 5-position, further functionalized with a cyclopropane ring. The presence of these distinct structural elements imparts unique chemical and biological properties, making it a valuable scaffold for the development of novel therapeutic agents.

The thiazole ring is a well-documented pharmacophore in drug discovery, known for its ability to interact with various biological targets, including enzymes and receptors. Its sulfur and nitrogen atoms provide multiple sites for hydrogen bonding and coordination, enhancing binding affinity. The incorporation of an amide group at the 2-position introduces additional functionality, enabling further derivatization and modularity in drug design. This modification can influence both the solubility and metabolic stability of the compound, critical factors in pharmaceutical development.

The carboxylic acid group at the 5-position further expands the synthetic possibilities, allowing for salt formation or further derivatization into esters or amides. The cyclopropane moiety is particularly noteworthy, as its strained three-membered ring can enhance binding interactions due to its rigid conformation and ability to adopt favorable orientations within binding pockets. Cyclopropane-containing compounds have garnered attention in recent years for their potential to modulate enzyme activity and receptor binding, making them attractive candidates for medicinal chemistry campaigns.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how structural modifications in 2-cyclopropaneamido-1,3-thiazole-5-carboxylic acid influence its biological activity. Studies indicate that the spatial arrangement of the thiazole core, amide group, carboxylic acid, and cyclopropane ring critically determines its interaction with biological targets. For instance, molecular dynamics simulations have revealed that the cyclopropane ring adopts specific orientations that optimize contact with key residues in protein binding sites, suggesting its role in enhancing binding affinity.

The synthesis of 2-cyclopropaneamido-1,3-thiazole-5-carboxylic acid has been explored through multiple pathways, each offering distinct advantages in terms of yield, purity, and scalability. One common approach involves the condensation of appropriately substituted thiazole derivatives with cyclopropyl halides or nitriles under controlled conditions. Alternatively, multi-step sequences starting from readily available precursors have been reported, emphasizing the importance of efficient synthetic strategies in industrial settings.

In the realm of medicinal chemistry, 2-cyclopropaneamido-1,3-thiazole-5-carboxylic acid has been investigated for its potential applications in treating various diseases. Preliminary studies suggest that derivatives of this compound exhibit inhibitory activity against several enzymes implicated in inflammatory pathways. The amide group serves as a hinge point for designing molecules that can modulate enzyme conformation or substrate binding affinity. Additionally, the carboxylic acid functionality provides opportunities for covalent bond formation with biological targets, enhancing drug residence time and efficacy.

The cyclopropane ring has been particularly highlighted for its role in modulating receptor activity. For example, studies on related compounds have demonstrated that cyclopropane-substituted thiazoles can selectively target specific receptors while minimizing off-target effects. This selectivity is crucial for developing drugs with improved safety profiles. Furthermore, the thiazole core itself has been associated with anti-microbial and anti-inflammatory properties, suggesting that 2-cyclopropaneamido-1,3-thiazole-5-carboxylic acid may exhibit similar benefits when appropriately functionalized.

Recent patents and scientific literature highlight innovative applications of this compound in drug discovery programs. Researchers have leveraged its structural versatility to develop libraries of derivatives for high-throughput screening (HTS) campaigns targeting various therapeutic areas. The combination of computational modeling and experimental validation has accelerated the identification of lead compounds derived from 2-cyclopropaneamido-1,3-thiazole-5-carboxylic acid, demonstrating its potential as a building block for next-generation therapeutics.

The pharmacokinetic properties of 2-cyclopropaneamido-1,3-thiazole-5-carboxylic acid are also under investigation to ensure optimal delivery to target tissues. Studies on related compounds indicate that modifications at the 5-position can significantly impact solubility and metabolic clearance rates. By fine-tuning these structural elements, researchers aim to develop prodrugs or analogs with improved bioavailability and reduced toxicity. Such efforts are essential for translating promising laboratory findings into viable clinical candidates.

Future directions in research may explore the synthesis of more complex derivatives of 2-cyclopropaneamido-1,3-thiazole-5-carboxylic acid, incorporating additional functional groups or exploring different substitution patterns on the thiazole core. Advances in synthetic methodologies will continue to play a pivotal role in expanding the chemical space accessible to medicinal chemists working with this scaffold. Additionally, interdisciplinary approaches combining organic synthesis with bioinformatics will further enhance our understanding of how structural features influence biological activity.

In conclusion,2-cyclopropaneamido-1,3-thiazole-5-carboxylic acid (CAS No. 2138366-63-7) represents a promising scaffold for pharmaceutical innovation due to its unique structural features and demonstrated biological relevance. Its combination of a thiazole core、an amide group、a carboxylic acid moiety,and a cyclopropane substituent offers rich opportunities for designing novel therapeutic agents。Ongoing research continues to uncover new applications and synthetic strategies,underscoring its significance as a key intermediate in modern drug discovery efforts。

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